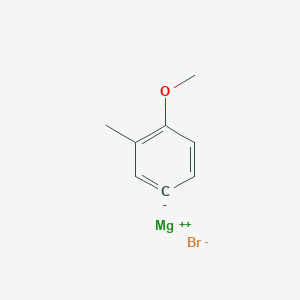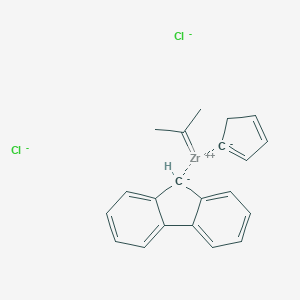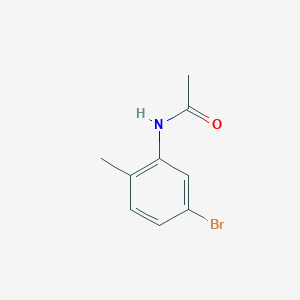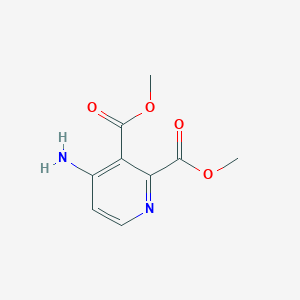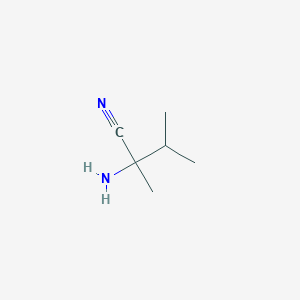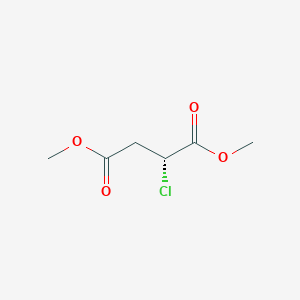
dimethyl (2R)-chlorobutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2R)-chlorobutanedioate, also known as dimethyl (R)-2-chlorosuccinate, is an important chemical compound that has gained significant attention in recent years due to its diverse applications in various scientific fields. This compound is widely used in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. In
作用機序
The mechanism of action of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the formation of a covalent bond between the compound and the target molecule. The compound reacts with the target molecule through nucleophilic substitution, resulting in the formation of a new chiral center. The chiral center is responsible for the biological activity of the compound.
Biochemical and Physiological Effects:
Dimethyl (2R)-chlorobutanedioate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antiviral, anticancer, and anti-inflammatory properties. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. Furthermore, it has been shown to possess neuroprotective properties and has been used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate in lab experiments include its high purity, ease of synthesis, and diverse applications. However, the compound is also highly reactive and requires careful handling. Furthermore, the compound is relatively expensive, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate. One direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound could be used in the development of new chiral catalysts for asymmetric catalysis. Finally, the compound could be used in the synthesis of new biologically active compounds with diverse applications.
合成法
The synthesis of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the reaction of dimethyl (2R)-chlorobutanedioate malonate with thionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium bicarbonate to yield the final product. The reaction can be carried out under mild conditions and yields a high purity product.
科学的研究の応用
Dimethyl (2R)-chlorobutanedioate has been extensively used in various scientific research applications. It has been used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It has also been used as a reagent in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, it has been used as a starting material in the synthesis of various biologically active compounds, including anticancer agents, anti-inflammatory agents, and antiviral agents.
特性
CAS番号 |
111618-88-3 |
|---|---|
製品名 |
dimethyl (2R)-chlorobutanedioate |
分子式 |
C6H9ClO4 |
分子量 |
180.58 g/mol |
IUPAC名 |
dimethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
YFAYPUHAMBJFRH-SCSAIBSYSA-N |
異性体SMILES |
COC(=O)C[C@H](C(=O)OC)Cl |
SMILES |
COC(=O)CC(C(=O)OC)Cl |
正規SMILES |
COC(=O)CC(C(=O)OC)Cl |
同義語 |
Butanedioic acid, chloro-, dimethyl ester, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



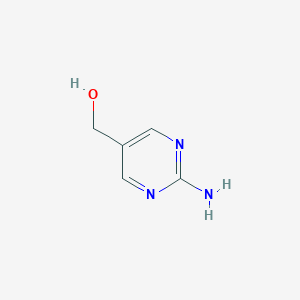

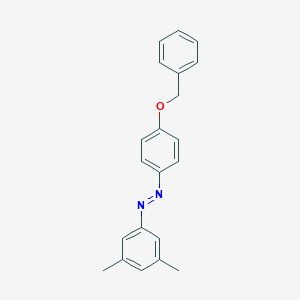

![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
